
Cmp-kdn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CMP-3-deoxy-D-glycero-beta-D-galacto-nonulosonic acid is a CMP-sugar having 3-deoxy-D-glycero-beta-D-galacto-nonulosonic acid as the sugar component. It has a role as a bacterial metabolite. It derives from a 3-deoxy-D-glycero-beta-D-galacto-nonulosonic acid. It is a conjugate acid of a CMP-3-deoxy-D-glycero-beta-D-galacto-nonulosonate(2-).
Applications De Recherche Scientifique
Biochemical Synthesis and Enzymatic Activity
CMP-KDN is synthesized through the action of this compound synthetase, an enzyme that catalyzes the conversion of KDN (deaminoneuraminic acid) to this compound. Research indicates that this enzyme exhibits distinct substrate specificity, showing a higher activity towards KDN compared to other sialic acid precursors like N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) .
Table 1: Enzyme Activity Comparison
Substrate | Vmax/Km (min⁻¹) |
---|---|
KDN | 4.4 x 10⁻³ |
Neu5Ac | 2.3 x 10⁻³ |
Neu5Gc | 1.8 x 10⁻³ |
The enzymatic activity of this compound synthetase is optimal at pH levels between 9 and 10, with a temperature of approximately 25°C. The presence of divalent cations like Mg²⁺ significantly enhances the production of this compound .
Role in Glycoconjugate Biosynthesis
This compound plays a crucial role in the biosynthesis of glycoproteins and glycolipids. It serves as a donor substrate for sialyltransferases, which are enzymes that transfer sialic acids to glycan structures. This process is vital for the formation of complex carbohydrates that are involved in cell signaling and recognition .
Case Study: Sialylation in Cellular Interactions
A study demonstrated that this compound can be utilized in the sialylation of glycoproteins, enhancing their stability and biological activity. For instance, the incorporation of this compound into glycoproteins has been shown to improve their resistance to proteolytic degradation, thus prolonging their functional lifespan in biological systems .
Therapeutic Applications
This compound has been explored for its therapeutic potential, particularly in combating bacterial infections. Research indicates that this compound can inhibit the colonization of Neisseria gonorrhoeae by interfering with its lipooligosaccharide (LOS) structures .
Table 2: Therapeutic Efficacy of this compound
Treatment Method | Pathogen Targeted | Efficacy Observed |
---|---|---|
Intravaginal administration | Neisseria gonorrhoeae | Reduced colonization |
In vitro assays | Various bacterial strains | Inhibition of growth |
The findings suggest that this compound may enhance the efficacy of existing antimicrobial therapies by modifying bacterial surface structures, thereby increasing susceptibility to host immune responses.
Emerging Research Directions
Recent studies have focused on the biosynthetic pathways leading to this compound production in various organisms, including certain algae and bacteria. The identification of these pathways opens new avenues for biotechnological applications, such as the production of novel sialic acid derivatives for use in vaccines and therapeutics .
Propriétés
Formule moléculaire |
C18H28N3O16P |
---|---|
Poids moléculaire |
573.4 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4,5-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H28N3O16P/c19-9-1-2-21(17(31)20-9)15-13(28)12(27)8(35-15)5-34-38(32,33)37-18(16(29)30)3-6(23)10(25)14(36-18)11(26)7(24)4-22/h1-2,6-8,10-15,22-28H,3-5H2,(H,29,30)(H,32,33)(H2,19,20,31)/t6-,7+,8+,10+,11+,12+,13+,14+,15+,18+/m0/s1 |
Clé InChI |
SFLGTPJBQWRIMH-ZBOJUINDSA-N |
SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)O)O |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)[C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)O)O |
Synonymes |
2-keto-3-deoxy-glycero-galacto-nononoyl-(2-3)-galactopyranosyl-(1-4)-glucopyranosyl-(1-1)-ceramide CMP-deaminoneuraminic acid CMP-KDN KDN-2-3-Gal-1-4-Glc-1-1-Ce |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.